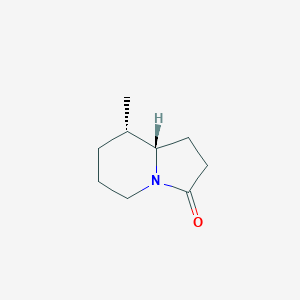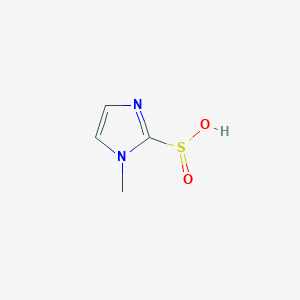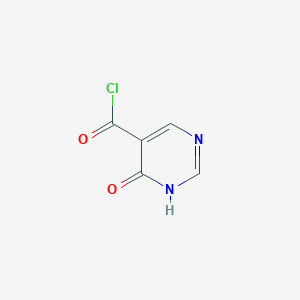
4-(Allylthio)-5-ethyl-6-methylpyrimidin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Allylthio)-5-ethyl-6-methylpyrimidin-2-amine is a heterocyclic organic compound that features a pyrimidine ring substituted with allylthio, ethyl, and methyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Allylthio)-5-ethyl-6-methylpyrimidin-2-amine typically involves multi-step organic reactions. One common method includes the alkylation of a pyrimidine precursor with allylthiol, followed by further functionalization to introduce the ethyl and methyl groups. The reaction conditions often involve the use of bases such as sodium hydride or potassium carbonate to facilitate the alkylation process .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency of the production process. Additionally, purification methods like recrystallization and chromatography are employed to obtain the desired compound in its pure form .
Analyse Chemischer Reaktionen
Types of Reactions
4-(Allylthio)-5-ethyl-6-methylpyrimidin-2-amine undergoes various chemical reactions, including:
Oxidation: The allylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The pyrimidine ring can be reduced under specific conditions to yield dihydropyrimidine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the allylthio group.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydropyrimidine derivatives.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4-(Allylthio)-5-ethyl-6-methylpyrimidin-2-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of 4-(Allylthio)-5-ethyl-6-methylpyrimidin-2-amine involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of DNA synthesis or disruption of cellular signaling processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-(Methylthio)-5-ethyl-6-methylpyrimidin-2-amine
- 4-(Ethylthio)-5-ethyl-6-methylpyrimidin-2-amine
- 4-(Propylthio)-5-ethyl-6-methylpyrimidin-2-amine
Uniqueness
4-(Allylthio)-5-ethyl-6-methylpyrimidin-2-amine is unique due to the presence of the allylthio group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The allylthio group can undergo specific reactions, such as oxidation to sulfoxides and sulfones, which are not as readily achievable with other thioalkyl groups .
Eigenschaften
Molekularformel |
C10H15N3S |
|---|---|
Molekulargewicht |
209.31 g/mol |
IUPAC-Name |
5-ethyl-4-methyl-6-prop-2-enylsulfanylpyrimidin-2-amine |
InChI |
InChI=1S/C10H15N3S/c1-4-6-14-9-8(5-2)7(3)12-10(11)13-9/h4H,1,5-6H2,2-3H3,(H2,11,12,13) |
InChI-Schlüssel |
USXNYHVGQVVQJY-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=C(N=C(N=C1SCC=C)N)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Boc-6,7-dichloro-9-hydroxy-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B13110405.png)

![7-Benzyl-4-(3-(trifluoromethyl)benzyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one](/img/structure/B13110417.png)










![8-Methyl-[1,2,4]triazolo[4,3-c]pyrimidin-5-ol](/img/structure/B13110469.png)
